molecular formula C7H8N4O B2544753 N-Carbamimidoylisonicotinamide CAS No. 6531-74-4

N-Carbamimidoylisonicotinamide

Cat. No.: B2544753
CAS No.: 6531-74-4
M. Wt: 164.168
InChI Key: NSWPPPXWKFNVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Carbamimidoylisonicotinamide is a chemical compound with the molecular formula C7H8N4O It is also known by its IUPAC name, N-isonicotinoylguanidine This compound is characterized by the presence of a guanidine group attached to an isonicotinoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamimidoylisonicotinamide typically involves the reaction of isonicotinic acid with guanidine. One common method includes the use of isonicotinic acid chloride, which reacts with guanidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for purification and quality control is also common in industrial settings to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Carbamimidoylisonicotinamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-isonicotinoylurea.

    Reduction: Formation of N-isonicotinoylamine.

    Substitution: Formation of various substituted guanidine derivatives.

Scientific Research Applications

N-Carbamimidoylisonicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • N-isonicotinoylurea
  • N-isonicotinoylamine
  • N-isonicotinoylthiourea

Uniqueness

N-Carbamimidoylisonicotinamide is unique due to its specific guanidine group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(diaminomethylidene)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c8-7(9)11-6(12)5-1-3-10-4-2-5/h1-4H,(H4,8,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMIDSSYADDADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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